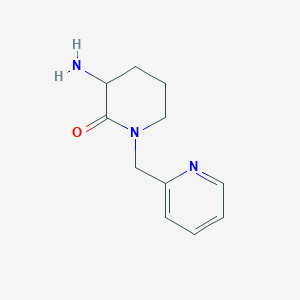

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

CAS No.: 1339737-76-6

Cat. No.: VC3408526

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339737-76-6 |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one |

| Standard InChI | InChI=1S/C11H15N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-2,4,6,10H,3,5,7-8,12H2 |

| Standard InChI Key | FQNUKDRWJZNIRA-UHFFFAOYSA-N |

| SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=N2)N |

| Canonical SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=N2)N |

Introduction

Chemical Identity and Classification

Basic Information and Nomenclature

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . The compound features three distinct structural components: a piperidin-2-one ring (a cyclic lactam), an amino group at the 3-position of this ring, and a pyridin-2-ylmethyl substituent attached to the nitrogen atom at position 1. This arrangement creates a molecule with multiple nitrogen-containing functional groups that contribute to its chemical properties and potential biological activities.

Structural Identifiers

The compound is uniquely identified through several standardized chemical identifiers that facilitate its unambiguous recognition in chemical databases and literature. These identifiers include the CAS Registry Number 1339737-76-6, the PubChem CID 64236225, and the InChIKey FQNUKDRWJZNIRA-UHFFFAOYSA-N . The canonical SMILES notation C1CC(C(=O)N(C1)CC2=CC=CC=N2)N provides a linear representation of the molecular structure that can be interpreted by chemical software for computational analysis and database searching .

Structural and Physical Properties

Molecular Structure

The molecular structure of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one consists of a six-membered piperidin-2-one ring with an amino group (-NH₂) at position 3 and a pyridin-2-ylmethyl group attached to the nitrogen at position 1 . The carbonyl group at position 2 of the piperidine ring creates an amide functionality, which influences the compound's physical properties and potential hydrogen-bonding capabilities. The pyridine ring provides an additional basic nitrogen atom that may participate in acid-base interactions and metal coordination.

The InChI notation (InChI=1S/C11H15N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-2,4,6,10H,3,5,7-8,12H2) encodes the complete structural information, including the connectivity of atoms and the presence of hydrogen atoms . This standardized representation ensures that the compound can be accurately identified and distinguished from structural isomers and related compounds.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

The compound contains multiple functional groups that contribute to its chemical properties. The amino group at position 3 is expected to be basic and nucleophilic, potentially participating in various reactions including acylation, alkylation, and condensation reactions. The amide functionality in the piperidin-2-one ring contributes to the stability of the molecule through resonance and may participate in hydrogen bonding interactions. The pyridine nitrogen introduces another basic site that can participate in acid-base chemistry and potentially coordinate with metal ions.

Structural Comparison with Related Compounds

Structural Analogs

Analytical Identification Methods

Spectroscopic Characterization

Standard spectroscopic methods would be useful for the identification and characterization of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one. These would likely include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the chemical environment of hydrogen and carbon atoms in the molecule, helping to confirm its structure. The amino group protons would typically appear as a broad signal, while the methylene bridge between the pyridine and piperidin-2-one would show characteristic signals.

-

Mass Spectrometry: The molecular weight of 205.26 g/mol would be observable as the molecular ion peak, and fragmentation patterns could provide additional structural confirmation.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl group of the piperidin-2-one, the amino group, and the aromatic pyridine ring would be observable in the IR spectrum.

Chromatographic Methods

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be valuable for analyzing the purity of 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one and for identifying any synthetic impurities or degradation products. These techniques could also be used to separate and identify stereoisomers if the compound is produced as a mixture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume